N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carbaldehyde and 1,2,3-triazole-5-carboxylic acid share structural similarities with N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide.
Imidazole Derivatives: Imidazole-containing compounds, such as benzimidazole, also exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-phenyltriazol-1-yl)pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(2)22(20,21)18-9-8-13(10-18)19-11-14(15-16-19)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCQKLAVUQLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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